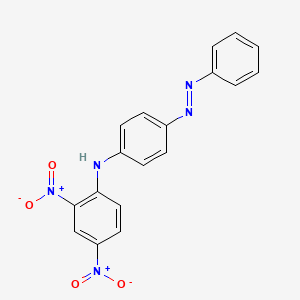

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline

Beschreibung

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline is an organic compound with the molecular formula C18H13N5O4. It is known for its vibrant yellow color and is commonly used as a dye. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and plastics, due to their bright colors and stability.

Eigenschaften

CAS-Nummer |

315698-69-2 |

|---|---|

Molekularformel |

C18H13N5O4 |

Molekulargewicht |

363.3 g/mol |

IUPAC-Name |

2,4-dinitro-N-(4-phenyldiazenylphenyl)aniline |

InChI |

InChI=1S/C18H13N5O4/c24-22(25)16-10-11-17(18(12-16)23(26)27)19-13-6-8-15(9-7-13)21-20-14-4-2-1-3-5-14/h1-12,19H |

InChI-Schlüssel |

LZAWLDCFKPFYFO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2,4-Dinitro-N-(p-(phenylazo)phenyl)anilin durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu Aminogruppen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, bei denen Substituenten wie Halogene oder Alkylgruppen eingeführt werden können.

Oxidation: Die Verbindung kann unter starken oxidativen Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Häufige Reagenzien und Bedingungen

Reduktionsmittel: Wasserstoffgas mit einem Palladiumkatalysator, Zinn(II)-chlorid oder Eisenpulver unter sauren Bedingungen.

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid oder Salpetersäure.

Substitutionsreagenzien: Halogene (Chlor, Brom), Alkylhalogenide oder Sulfonierungsmittel.

Hauptprodukte, die gebildet werden

Reduktion: Bildung von 2,4-Diamino-N-(p-(phenylazo)phenyl)anilin.

Substitution: Bildung von halogenierten oder alkylierten Derivaten.

Oxidation: Bildung verschiedener Oxidationsprodukte, abhängig von den verwendeten Bedingungen.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, or sulfonating agents.

Major Products Formed

Reduction: Formation of 2,4-diamino-N-(p-(phenylazo)phenyl)aniline.

Substitution: Formation of halogenated or alkylated derivatives.

Oxidation: Formation of various oxidation products depending on the conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,4-Dinitro-N-(p-(phenylazo)phenyl)anilin beinhaltet seine Wechselwirkung mit Zellkomponenten. Die Verbindung kann in die DNA interkalieren und die normale Funktion des genetischen Materials stören. Zusätzlich können die Nitrogruppen einen Redoxzyklus durchlaufen und reaktive Sauerstoffspezies erzeugen, die oxidativen Schaden an Zellkomponenten verursachen können. Die Azogruppe kann auch an Elektronentransferreaktionen teilnehmen, was zu ihrer biologischen Aktivität beiträgt.

Wirkmechanismus

The mechanism of action of 2,4-Dinitro-N-(p-(phenylazo)phenyl)aniline involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components. The azo group can also participate in electron transfer reactions, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

2,4-Dinitro-N-(p-(phenylazo)phenyl)anilin kann mit anderen Azofarbstoffen verglichen werden, wie zum Beispiel:

2,4-Dinitrophenylhydrazin: Als Reagenz für den Nachweis von Carbonylverbindungen verwendet.

2,4-Dinitrophenol: Bekannt für seine Verwendung als Gewichtsabnahmemittel und seine toxischen Wirkungen.

Disperse Yellow 14: Ein weiterer Azofarbstoff, der in der Textilindustrie verwendet wird.

Die Einzigartigkeit von 2,4-Dinitro-N-(p-(phenylazo)phenyl)anilin liegt in seiner spezifischen Struktur, die ihm besondere chemische und physikalische Eigenschaften verleiht, was es für verschiedene Anwendungen in Forschung und Industrie geeignet macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.